4-[76Br]bromobicalutamide is a radiolabeled derivative of bicalutamide, a well-known nonsteroidal androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound has gained attention due to its potential applications in both therapeutic and diagnostic contexts, particularly in imaging studies involving positron emission tomography. The introduction of the bromine isotope, 76Br, enhances its utility in radiopharmaceutical applications by allowing for the tracking of biological processes in vivo.
Bicalutamide, the parent compound of 4-[76Br]bromobicalutamide, was first approved for clinical use in the 1990s as an antiandrogen for prostate cancer treatment. The synthesis of 4-[76Br]bromobicalutamide involves radiolabeling techniques that incorporate the bromine isotope into the bicalutamide structure. This compound falls under the classification of androgen receptor antagonists and radiopharmaceuticals.
The synthesis of 4-[76Br]bromobicalutamide typically involves a two-step process:
The molecular structure of 4-[76Br]bromobicalutamide retains the core structure of bicalutamide with a bromine atom substituted at the para position of the aromatic ring. This substitution is critical for its binding affinity to androgen receptors. The molecular formula can be represented as C18H14BrN3O3S, with specific stereochemistry playing a vital role in its biological activity.
The chemical reactivity of 4-[76Br]bromobicalutamide can be explored through various reactions:
4-[76Br]bromobicalutamide functions primarily as an antagonist to the androgen receptor. Upon administration, it competes with natural androgens (such as testosterone) for binding sites on the androgen receptor, inhibiting receptor activation. This mechanism leads to decreased proliferation of androgen-dependent prostate cancer cells.
Studies have shown that 4-[76Br]bromobicalutamide exhibits strong binding affinity to androgen receptors, comparable to that of non-labeled bicalutamide. The estimated free binding energy indicates a favorable interaction with the receptor site .
4-[76Br]bromobicalutamide has several important applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2